molecular formula C12H10F2N2O2 B10953751 N-(2,4-difluorophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

N-(2,4-difluorophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

Cat. No.: B10953751
M. Wt: 252.22 g/mol
InChI Key: PEMYKKJMSXAZPS-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a difluorophenyl group, a dimethyl-substituted oxazole ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as α-haloketones and amides.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2,4-difluoroaniline as a starting material.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the oxazole intermediate and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The difluorophenyl group can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxazole N-oxides, reduced amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,4-difluorophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against specific biological targets.

    Materials Science: It is explored for its use in the development of advanced materials with unique electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential therapeutic effects.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The difluorophenyl group and the oxazole ring contribute to its binding affinity and specificity towards these targets. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but differs in the structure of the core ring system.

    N-(2,3-difluorophenyl)-2-fluorobenzamide: Another similar compound with a different substitution pattern on the phenyl ring.

Uniqueness

N-(2,4-difluorophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide is unique due to the presence of the dimethyl-substituted oxazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H10F2N2O2

Molecular Weight

252.22 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C12H10F2N2O2/c1-6-7(2)18-16-11(6)12(17)15-10-4-3-8(13)5-9(10)14/h3-5H,1-2H3,(H,15,17)

InChI Key

PEMYKKJMSXAZPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C(=O)NC2=C(C=C(C=C2)F)F)C

Origin of Product

United States

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